2-(2-Aminoethyl)-1,2-benzisothiazol-3(2h)-one 1,1-dioxide hydrochloride
Overview
Description
2-(2-Aminoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzisothiazole ring, which is a fused bicyclic structure containing both sulfur and nitrogen atoms. The presence of the aminoethyl group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride typically involves the following steps:
Formation of the Benzisothiazole Ring: The initial step involves the cyclization of o-aminothiophenol with chloroacetic acid to form the benzisothiazole ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide under reflux conditions.
Introduction of the Aminoethyl Group: The benzisothiazole intermediate is then reacted with ethylenediamine in the presence of a suitable catalyst, such as palladium on carbon, to introduce the aminoethyl group.
Oxidation: The resulting compound is oxidized using hydrogen peroxide or another oxidizing agent to form the 1,1-dioxide derivative.
Formation of the Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its reactivity.
Reduction: Reduction reactions can be used to convert the 1,1-dioxide group back to the corresponding sulfide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Further oxidized derivatives with additional functional groups.
Reduction Products: Sulfide derivatives.
Substitution Products: Compounds with various substituents on the aminoethyl group.
Scientific Research Applications
2-(2-Aminoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by forming covalent bonds with key amino acid residues. Additionally, its ability to form stable complexes with proteins and other biomolecules makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethyl)-1,2-benzisothiazol-3(2H)-one: Lacks the 1,1-dioxide group, resulting in different reactivity and solubility properties.
2-(2-Aminoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide: Similar structure but without the hydrochloride salt, affecting its solubility and stability.
Uniqueness
2-(2-Aminoethyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide hydrochloride is unique due to its combination of the benzisothiazole ring, the aminoethyl group, and the 1,1-dioxide functionality. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-aminoethyl)-1,1-dioxo-1,2-benzothiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S/c10-5-6-11-9(12)7-3-1-2-4-8(7)15(11,13)14/h1-4H,5-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUGPXDLFIAQMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401186378 | |
Record name | 1,2-Benzisothiazol-3(2H)-one, 2-(2-aminoethyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401186378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771583-00-7 | |
Record name | 1,2-Benzisothiazol-3(2H)-one, 2-(2-aminoethyl)-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771583-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Benzisothiazol-3(2H)-one, 2-(2-aminoethyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401186378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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